![molecular formula C11H13N3O4S2 B2363064 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide CAS No. 1903165-84-3](/img/structure/B2363064.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide is a synthetic compound characterized by its unique structural components
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide typically involves multi-step chemical reactions. These steps generally include the cyclization of specific starting materials, followed by the functionalization of the resultant intermediates. Precise control of temperature, pH, and the use of specific catalysts or reagents is essential to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize efficiency and minimize costs. This usually involves the use of scalable chemical reactors, advanced purification techniques like crystallization or chromatography, and strict adherence to safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can result in the conversion of certain functional groups to their respective lower oxidation states.
Substitution: Various substitution reactions can occur, including nucleophilic and electrophilic substitutions, altering specific sites on the compound.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or organic peroxides.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are frequently used.
Substitution: Conditions often involve solvents like dichloromethane or acetonitrile, and the presence of catalysts such as palladium or copper salts.
Major Products Formed: The major products from these reactions depend on the specific conditions and reagents used, typically resulting in altered versions of the original compound with functional groups replaced or modified.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide is studied for its reactivity and potential to act as an intermediate in the synthesis of more complex molecules.
Biology: In biological studies, it may be investigated for its interactions with biomolecules, potentially leading to new insights into cellular processes or the development of biochemical tools.
Medicine: Its potential therapeutic applications might include its use as a drug candidate due to its ability to interact with specific molecular targets within the body, although this would require extensive research and clinical trials.
Industry: In industrial applications, this compound could be used as a precursor in the manufacture of pharmaceuticals, agrochemicals, or other specialized chemicals.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide exerts its effects generally involves its interaction with specific enzymes or receptors within a biological system. These interactions can modulate biochemical pathways, leading to changes in cellular behavior or function.
Comparación Con Compuestos Similares
N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzene-sulfonamide
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide
Would you like to dive into any particular section or need further details on any specific part?
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c15-10-9-8(3-6-19-9)13-11(16)14(10)5-4-12-20(17,18)7-1-2-7/h3,6-7,12H,1-2,4-5H2,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVULRBKYXOSGCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2362982.png)
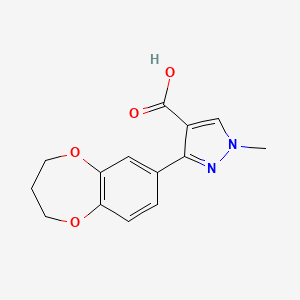

![2,3,4-trifluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2362986.png)
![1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2362987.png)
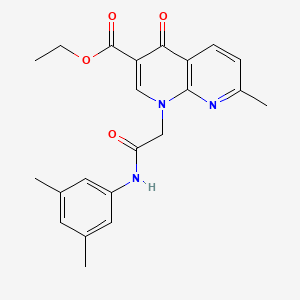
![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2362990.png)
![6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one](/img/structure/B2362991.png)

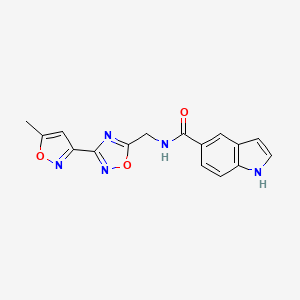
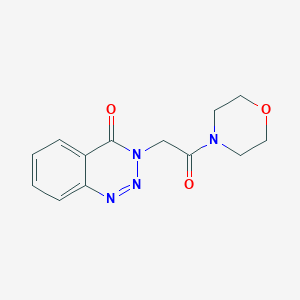

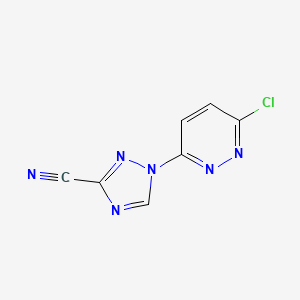
![2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2363004.png)
